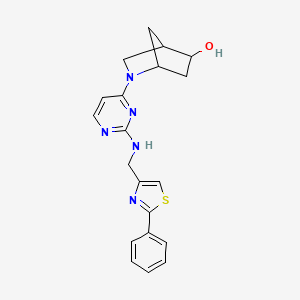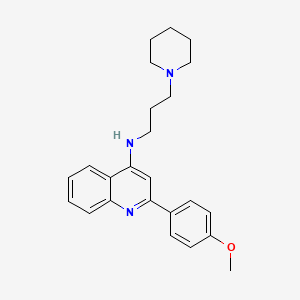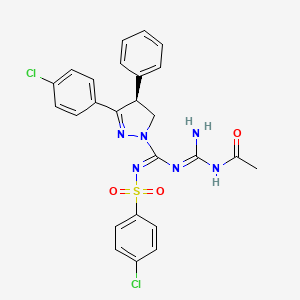
CB1R/AMPK modulator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB1R/AMPK modulator 1 is a compound that targets the cannabinoid receptor type 1 (CB1R) and the adenosine monophosphate-activated protein kinase (AMPK) pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including hunger, memory, gastrointestinal activity, and pain. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis. Modulating these pathways can have significant implications for treating conditions such as obesity, neurodegenerative disorders, and chronic pain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CB1R/AMPK modulator 1 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions to form the final compound. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
CB1R/AMPK modulator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.
Substitution: Halogens, nucleophiles, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
CB1R/AMPK modulator 1 has a wide range of scientific research applications:
Mécanisme D'action
CB1R/AMPK modulator 1 exerts its effects by targeting the cannabinoid receptor type 1 and the adenosine monophosphate-activated protein kinase pathway. The cannabinoid receptor type 1 is a G protein-coupled receptor that, when activated, can influence various physiological processes. The adenosine monophosphate-activated protein kinase pathway is involved in cellular energy homeostasis and can be activated or inhibited by various signals. This compound can modulate these pathways, leading to changes in cellular energy levels, mitochondrial function, and apoptosis .
Comparaison Avec Des Composés Similaires
CB1R/AMPK modulator 1 is unique in its ability to modulate both the cannabinoid receptor type 1 and the adenosine monophosphate-activated protein kinase pathway. Similar compounds include:
Cannabidiol: Acts as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1.
GPR55 modulators: Compounds that interact with GPR55, another receptor involved in cannabinoid signaling.
This compound stands out due to its dual-targeting mechanism, which offers potential therapeutic advantages over compounds that target only one pathway .
Propriétés
Formule moléculaire |
C25H22Cl2N6O3S |
|---|---|
Poids moléculaire |
557.5 g/mol |
Nom IUPAC |
N-[(E)-N'-[(E)-C-[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-(4-chlorophenyl)sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C25H22Cl2N6O3S/c1-16(34)29-24(28)30-25(32-37(35,36)21-13-11-20(27)12-14-21)33-15-22(17-5-3-2-4-6-17)23(31-33)18-7-9-19(26)10-8-18/h2-14,22H,15H2,1H3,(H3,28,29,30,32,34)/t22-/m1/s1 |
Clé InChI |
MYODGSDMTZTLQA-JOCHJYFZSA-N |
SMILES isomérique |
CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
SMILES canonique |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


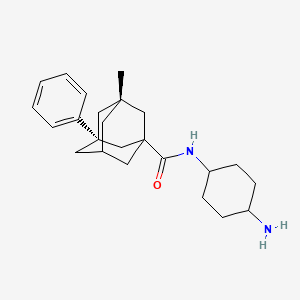

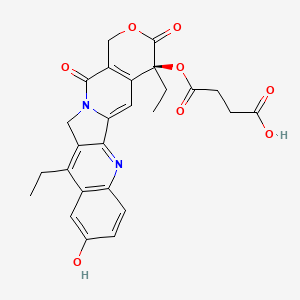
![3-[[3-chloro-5-[3-[(4-cyanophenyl)methyl]-4-oxophthalazin-1-yl]-6-fluoropyridin-2-yl]amino]propyl (2S)-2-amino-3-methylbutanoate](/img/structure/B15140303.png)
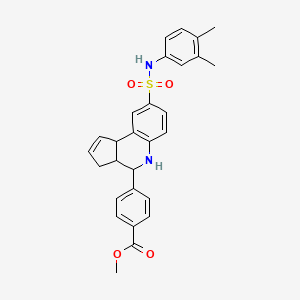
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
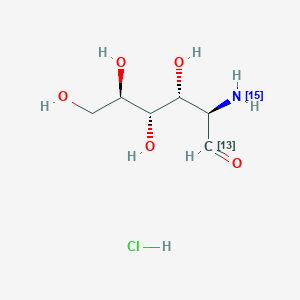
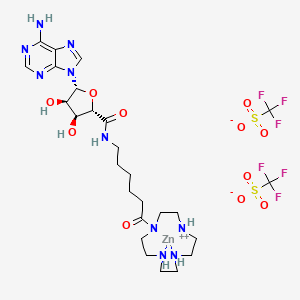
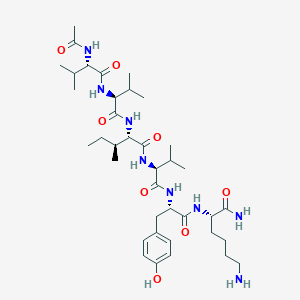
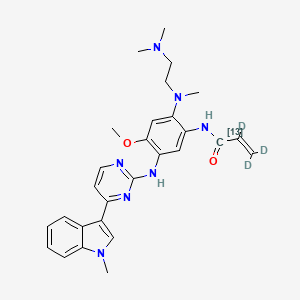
![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
